
3-(5-Methylthiazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methylthiazol-4-yl)propanoic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a methyl group at the 5th position of the thiazole ring and a propanoic acid moiety attached to the 3rd position. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylthiazol-4-yl)propanoic acid typically involves the reaction of 4-methylthiazole with a suitable propanoic acid derivative. One common method is the alkylation of 4-methylthiazole with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required purity standards for its intended applications.
化学反応の分析
Types of Reactions
3-(5-Methylthiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 2nd position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated thiazole derivatives.
科学的研究の応用
3-(5-Methylthiazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
作用機序
The mechanism of action of 3-(5-Methylthiazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis or metabolic processes.
類似化合物との比較
Similar Compounds
- 3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid
- 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid
- 3-(5-Phenylisoxazol-3-yl)propanoic acid
Uniqueness
3-(5-Methylthiazol-4-yl)propanoic acid is unique due to the specific positioning of the methyl group on the thiazole ring and the propanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific research applications.
特性
分子式 |
C7H9NO2S |
|---|---|
分子量 |
171.22 g/mol |
IUPAC名 |
3-(5-methyl-1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO2S/c1-5-6(8-4-11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChIキー |
GWNQJUIACWYTPD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CS1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4S,5R,6R)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B13340786.png)
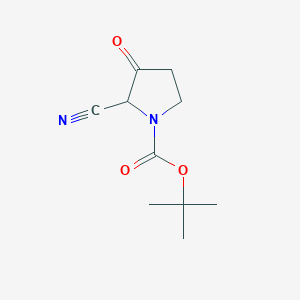

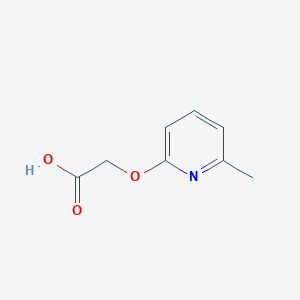
![2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid](/img/structure/B13340825.png)
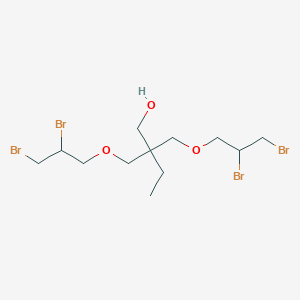


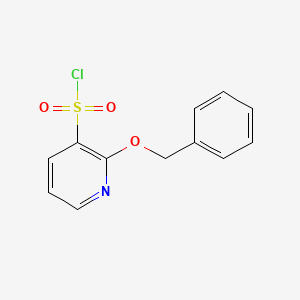
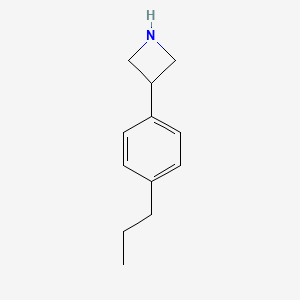
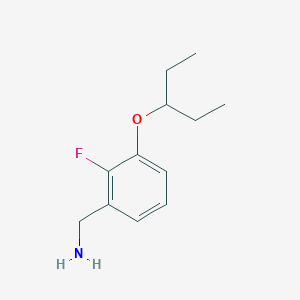
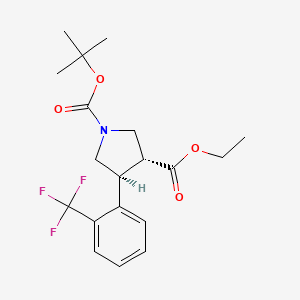
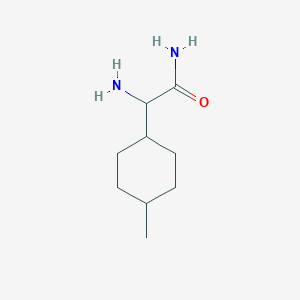
![2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol](/img/structure/B13340859.png)
